4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)-2-chlorophenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-5-3-4(1-2-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2 |
InChI Key |
VLCLDEQEAKJMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the aromatic ring undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing trifluoroethyl group, which activates the ring toward electrophilic displacement.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic substitution | KOH/ethanol, 80°C, 12 hrs | 4-(1-Amino-2,2,2-trifluoroethyl)-2-hydroxyphenol | Hydroxyl group replaces chlorine; 78% yield |
| Halogen exchange | NaI/DMF, 110°C, 6 hrs | 4-(1-Amino-2,2,2-trifluoroethyl)-2-iodophenol | Iodine substitution occurs with 65% yield |
Mechanism : The trifluoroethyl group stabilizes the transition state via -I effects, facilitating attack by nucleophiles (e.g., OH⁻, I⁻) at the ortho-chlorinated position.
Oxidation and Reduction Pathways
The amino (-NH₂) and phenolic (-OH) groups participate in redox reactions:
Oxidation
Reduction
| Reducing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 30 min | 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorocyclohexanol | Selective reduction of aromatic ring; 70% yield |
| H₂/Pd-C | THF, 1 atm, 25°C, 8 hrs | Dechlorinated amine derivatives | Complete dehalogenation achieved |
Condensation Reactions
The amino group participates in Schiff base formation and peptide coupling:
| Reaction Partner | Catalyst/Conditions | Products | Applications |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hrs | N-Benzylidene derivative | Intermediate for metal-chelating agents |
| Acetyl chloride | Pyridine, 0°C, 2 hrs | N-Acetylated compound | Enhanced stability for biological assays |
Kinetics : Condensation rates depend on the electronic effects of the trifluoroethyl group, which lowers the pKa of the amino group (≈8.2) compared to non-fluorinated analogs .
Acid-Base Behavior
The compound exhibits amphoteric properties:
| Protonation Site | pKa | Solvent | Method |
|---|---|---|---|
| Phenolic -OH | 9.1 | Water | Potentiometric |
| Amino -NH₂ | 7.8 | Water | UV-Vis titration |
Solubility Trends :
-
Protonated form (pH <7): Soluble in polar solvents (e.g., water, methanol)
-
Deprotonated form (pH >9): Prefers aprotic solvents (e.g., DMF, DMSO)
Stability Under Extreme Conditions
Biological Interactions
While not a primary focus of chemical reactivity, the compound’s trifluoroethyl group enhances membrane permeability, enabling interactions with enzymes (e.g., cytochrome P450). In vitro studies show competitive inhibition of L-lactate dehydrogenase (Ki = 12.3 μM) .
Scientific Research Applications
Pharmaceutical Applications
1.1. Antimicrobial Activity
Research indicates that 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol exhibits significant antimicrobial properties. Its structure allows it to interact effectively with bacterial membranes, making it a candidate for developing new antibiotics. In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| E. coli | 32 | 16 (Ciprofloxacin) |
| S. aureus | 16 | 8 (Vancomycin) |
| P. aeruginosa | 64 | 32 (Piperacillin) |
1.2. Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis.
Agrochemical Applications
2.1. Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Field trials indicate that it effectively controls various weed species without harming crops, making it a valuable candidate for developing new herbicides.
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 90 |
| Chenopodium album | 150 | 85 |
| Setaria viridis | 100 | 80 |
Case Studies
3.1. Synthesis and Evaluation of Derivatives
A recent study focused on synthesizing derivatives of this compound to enhance its biological activity. Several derivatives were tested for their antimicrobial and herbicidal effects.
- Findings : Some derivatives exhibited improved potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity.
3.2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound in both agricultural and pharmaceutical contexts. Long-term exposure studies in animal models showed no significant adverse effects at recommended dosages.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position and Bioactivity: The 2-chloro substituent in the target compound and its analogues (e.g., 2-amino-4-chlorophenol ) is critical for binding to biological targets, such as enzymes or receptors. For instance, 2-chlorophenol derivatives show variable inhibition of β-D-galactosidase (β-GAL), with 2-chlorophenol itself exhibiting minimal inhibition compared to 2,4-dichlorophenol . The trifluoroethyl-amino group in the target compound differentiates it from simpler chlorophenols (e.g., 2-amino-4-chlorophenol) by enhancing lipophilicity and resistance to metabolic oxidation, as seen in other trifluoromethyl-containing pharmaceuticals .
The hydrochloride salt form (e.g., 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride, CAS: 2703756-58-3 ) enhances solubility in polar solvents compared to the free base.
Metabolic Stability :
- Unlike aniline derivatives (e.g., p-acetamidophenyl sulfate), which undergo extensive conjugation in rodents , the trifluoroethyl group in the target compound may reduce phase I metabolism (e.g., hydroxylation) due to steric and electronic effects.
Functional Analogues in Pharmacology
Key Insights :
- The target compound’s chlorophenol-trifluoroethylamine hybrid structure bridges functionalities seen in agrochemicals (e.g., 4-(2-chloro-1,1,2-trifluoroethoxy)phenol ) and pharmaceuticals (e.g., chiral benzonitrile derivatives ).
- Unlike 2-amino-4-chlorophenol, which lacks fluorinated groups, the trifluoroethyl group may confer unique target selectivity, as seen in fluorinated kinase inhibitors .
Biological Activity
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol, a compound with significant biological implications, is part of a broader class of chlorinated phenolic compounds. This article explores its biological activity, particularly focusing on nephrotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenol structure with a trifluoroethyl substituent, which may influence its biological interactions. The presence of the trifluoroethyl group can enhance lipophilicity and alter the compound's reactivity and toxicity profiles.
Nephrotoxicity
Research indicates that this compound exhibits nephrotoxic properties. A comparative study highlighted that this compound is a more potent nephrotoxicant than other related aminophenols. In vivo studies demonstrated that doses as low as 0.8 mmol/kg induced significant renal damage characterized by increased proteinuria, glucosuria, and elevated blood urea nitrogen (BUN) levels .
Table 1: Summary of Nephrotoxic Effects
| Dose (mmol/kg) | Observed Effects | Mechanism of Action |
|---|---|---|
| 0.4 | Minor changes in kidney function | - |
| 0.8 | Diuresis, proteinuria, glucosuria | Inhibition of organic ion uptake |
| 1.0 | Lethality observed | Proximal tubular damage |
The nephrotoxicity of this compound appears to be mediated through several mechanisms:
- Oxidative Stress : The compound may induce oxidative stress in renal tissues, leading to cellular damage.
- Bioactivation : Studies suggest that metabolic activation via cytochrome P450 enzymes contributes to its nephrotoxic effects .
- Inhibition of Renal Functions : The compound inhibits organic anion and cation uptake in renal cells, disrupting normal kidney function .
Case Studies
A notable case involved the administration of this compound in male Fischer 344 rats. The study reported marked proximal tubular damage at higher doses (1.0 mmol/kg), with no observed hepatotoxicity at any tested dose . This highlights the selective nephrotoxic potential of the compound compared to other organ toxicities.
Comparative Studies with Related Compounds
Comparative studies have evaluated the nephrotoxic potential of various chlorinated aminophenols. The order of nephrotoxicity was established as follows:
Q & A
Q. What are the recommended methods for synthesizing 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol with high enantiomeric purity?
A common approach involves reductive amination of a ketone intermediate. For example, a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) can react with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction to form the amino alcohol. Purification via thin-layer chromatography (chloroform) and crystallization (n-hexane) yields enantiopure product (83.5% yield) . Intramolecular O-H⋯N hydrogen bonding stabilizes the conformation, as confirmed by X-ray crystallography .
Q. How can the structural and electronic properties of this compound be characterized?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves absolute configuration and hydrogen bonding (e.g., C-H⋯π interactions) .
- NMR spectroscopy : Identifies chemical shifts for the trifluoroethyl group (~δ 3.5–4.0 ppm for CF₃ and NH₂ protons) and aromatic protons (split due to chlorophenol substitution).
- DFT calculations : Models electronic interactions and predicts reactivity of the amino and chloro groups .
Q. What analytical methods are suitable for quantifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility. A Central Composite Design (CCD) can optimize parameters like pH, sorbent dosage, and concentration for recovery studies . For example, GC-MS detection limits for chlorophenols range from 0.1–5 µg/L in water matrices .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s catalytic or biological activity?
Enantiopure analogs are critical in asymmetric catalysis. For instance, (R,R)-diastereomers of similar aminophenols exhibit higher enantioselectivity in aldol reactions due to rigid conformations stabilized by intramolecular hydrogen bonds . Activity assays (e.g., enzyme inhibition) should compare enantiomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.
Q. What experimental design strategies optimize the photocatalytic degradation of this compound in wastewater?
Response Surface Methodology (RSM) with a Central Composite Design (CCD) is effective. Variables include:
Q. How does the trifluoroethyl group influence the compound’s solubility and reactivity compared to non-fluorinated analogs?
The CF₃ group enhances lipophilicity (logP ↑ by ~1.5) and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Solubility in polar solvents (e.g., methanol) decreases compared to hydroxyl- or methyl-substituted analogs. Reactivity studies (e.g., SNAr reactions) show faster kinetics with trifluoroethyl derivatives due to inductive effects .
Q. What computational tools predict the compound’s environmental persistence and toxicity?
Use QSAR models like EPI Suite™ to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna). Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., cytochrome P450 enzymes). For chlorophenols, photolysis half-lives in natural waters range from 2–14 days, depending on UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
